
N-(5-methyl-3-isoxazolyl)-2-(5-phenyl-1H-tetraazol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-methyl-3-isoxazolyl)-2-(5-phenyl-1H-tetraazol-1-yl)acetamide, also known as MITA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
作用機序
N-(5-methyl-3-isoxazolyl)-2-(5-phenyl-1H-tetraazol-1-yl)acetamide activates the STING pathway by binding to the STING protein and inducing a conformational change that leads to the activation of downstream signaling molecules. This ultimately results in the production of interferons and other immune response molecules.
Biochemical and Physiological Effects:
In addition to its effects on the immune system, this compound has been shown to have a variety of other biochemical and physiological effects. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the growth and proliferation of cancer cells in vitro.
実験室実験の利点と制限
One advantage of using N-(5-methyl-3-isoxazolyl)-2-(5-phenyl-1H-tetraazol-1-yl)acetamide in lab experiments is its specificity for the STING pathway, which allows researchers to selectively activate this pathway without affecting other signaling pathways. However, one limitation of using this compound is that it can be toxic to cells at high concentrations, which can make it difficult to use in certain experiments.
将来の方向性
There are several potential future directions for research on N-(5-methyl-3-isoxazolyl)-2-(5-phenyl-1H-tetraazol-1-yl)acetamide. One area of interest is the development of more potent and selective STING agonists, which could have potential applications in the treatment of viral and bacterial infections. Additionally, further research is needed to understand the mechanisms underlying this compound's effects on cancer cells, which could lead to the development of new cancer therapies. Finally, there is also interest in exploring the potential use of this compound as a tool for studying the role of the STING pathway in other biological processes.
合成法
N-(5-methyl-3-isoxazolyl)-2-(5-phenyl-1H-tetraazol-1-yl)acetamide can be synthesized using a variety of methods, including the reaction of 5-methyl-3-isoxazolecarboxylic acid with 5-phenyltetrazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. The resulting intermediate can then be reacted with N-(tert-butoxycarbonyl)glycine and deprotected to yield the final product.
科学的研究の応用
N-(5-methyl-3-isoxazolyl)-2-(5-phenyl-1H-tetraazol-1-yl)acetamide has been used in a variety of scientific research applications, including as a tool for studying the immune system. Specifically, this compound has been shown to activate the stimulator of interferon genes (STING) pathway, which plays a critical role in the immune response to viral and bacterial infections.
特性
分子式 |
C13H12N6O2 |
|---|---|
分子量 |
284.27 g/mol |
IUPAC名 |
N-(5-methyl-1,2-oxazol-3-yl)-2-(5-phenyltetrazol-1-yl)acetamide |
InChI |
InChI=1S/C13H12N6O2/c1-9-7-11(16-21-9)14-12(20)8-19-13(15-17-18-19)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,14,16,20) |
InChIキー |
LIYUVVIIQRIIOO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)NC(=O)CN2C(=NN=N2)C3=CC=CC=C3 |
正規SMILES |
CC1=CC(=NO1)NC(=O)CN2C(=NN=N2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-ylsulfonyl)phenyl]butanamide](/img/structure/B277410.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-morpholin-4-ylphenyl)butanamide](/img/structure/B277414.png)
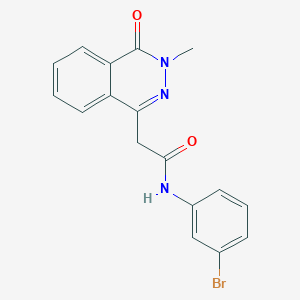
![2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B277418.png)
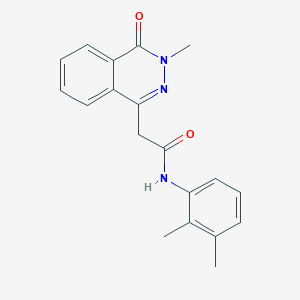
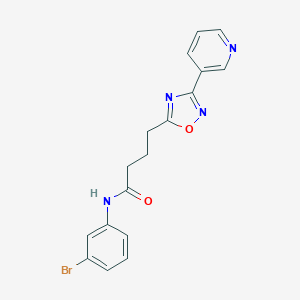
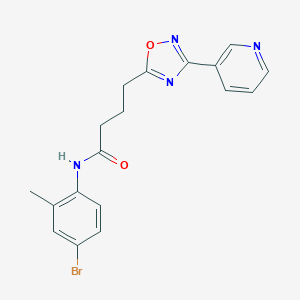
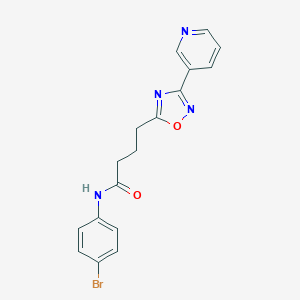
![1-(3-methylphenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B277425.png)

![1-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B277428.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B277430.png)
![3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B277431.png)
